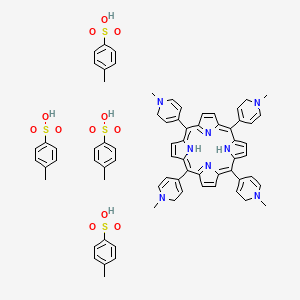

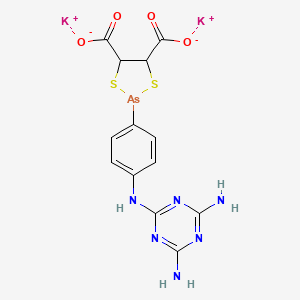

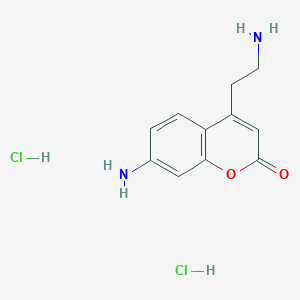

![molecular formula C27H28ClFN2OS B15073706 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SSR125543 is a selective corticotropin-releasing factor type 1 receptor antagonist. This compound has been studied for its potential to mitigate the effects of stress and anxiety-related disorders, such as post-traumatic stress disorder. It has shown promise in preclinical studies for its ability to attenuate cognitive deficits and normalize neuronal excitability .

Métodos De Preparación

The synthesis of SSR125543 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for SSR125543 are proprietary and not widely disclosed in public literature. the compound is typically synthesized through a series of organic reactions that ensure high purity and yield .

Análisis De Reacciones Químicas

SSR125543 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are common, where halogens like chlorine or bromine are used as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

SSR125543 has been extensively studied for its potential therapeutic applications:

Chemistry: It serves as a model compound for studying receptor-ligand interactions.

Biology: It is used to investigate the role of corticotropin-releasing factor type 1 receptors in stress responses.

Medicine: SSR125543 has shown potential in treating anxiety and stress-related disorders by normalizing hippocampal neuronal excitability.

Industry: The compound is used in the development of new therapeutic agents targeting stress and anxiety disorders .

Mecanismo De Acción

SSR125543 exerts its effects by selectively antagonizing corticotropin-releasing factor type 1 receptors. This action prevents the binding of corticotropin-releasing factor, thereby inhibiting the downstream signaling pathways involved in stress responses. The compound normalizes hippocampal neuronal excitability, which is often impaired by stress .

Comparación Con Compuestos Similares

SSR125543 is compared with other compounds such as paroxetine and d-cycloserine, which have demonstrated clinical efficacy against post-traumatic stress disorder. Unlike these compounds, SSR125543 specifically targets corticotropin-releasing factor type 1 receptors, making it unique in its mechanism of action. Similar compounds include:

Paroxetine: A selective serotonin reuptake inhibitor.

D-cycloserine: A partial N-methyl-D-aspartate receptor agonist

SSR125543 stands out due to its selective targeting of corticotropin-releasing factor type 1 receptors, offering a distinct approach to managing stress-related disorders.

Propiedades

IUPAC Name |

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAKXXNRGSLYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

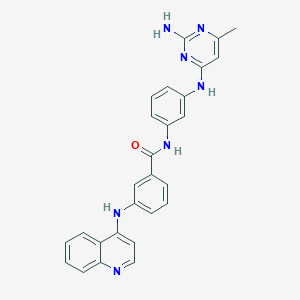

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)

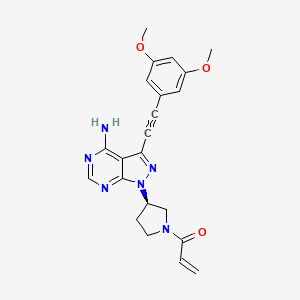

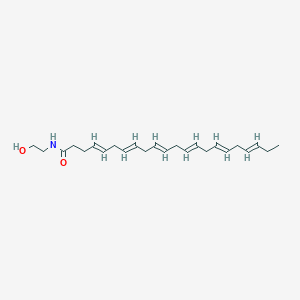

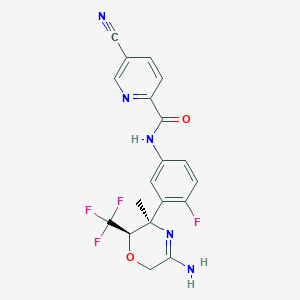

![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)

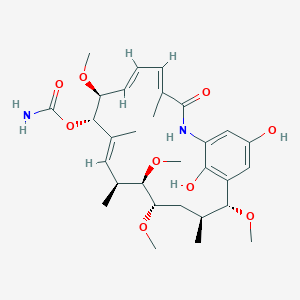

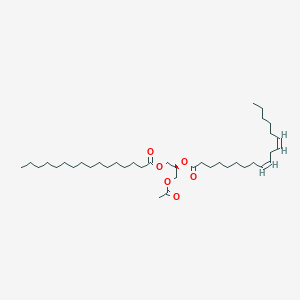

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)

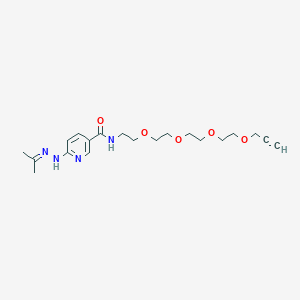

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)